molecular formula C30H38N2O5 B12410557 Hdac6-IN-4

Hdac6-IN-4

Cat. No.: B12410557
M. Wt: 506.6 g/mol
InChI Key: NWHRMDIXMQBLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac6-IN-4 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of various cellular processes, including gene expression, protein stability, and cell signaling. Inhibition of histone deacetylase 6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of benzamidohydroxamic acids as starting materials. These intermediates undergo various chemical transformations, including acylation, reduction, and cyclization, to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Mechanism of Action

Hdac6-IN-4 exerts its effects by specifically inhibiting the activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression, protein stability, and cell signaling pathways. The molecular targets of this compound include non-histone proteins such as α-tubulin, heat shock protein 90, and cortactin. By modulating these targets, this compound can influence various cellular processes, including cell migration, apoptosis, and immune responses .

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

7-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-N-hydroxyheptanamide

InChI

InChI=1S/C30H38N2O5/c1-22-24(14-11-15-26(22)23-12-7-6-8-13-23)21-37-25-18-28(35-2)27(29(19-25)36-3)20-31-17-10-5-4-9-16-30(33)32-34/h6-8,11-15,18-19,31,34H,4-5,9-10,16-17,20-21H2,1-3H3,(H,32,33)

InChI Key

NWHRMDIXMQBLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CNCCCCCCC(=O)NO)OC

Origin of Product

United States

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